A Senior Application Scientist's In-Depth Technical Guide to 2-Bromo-5-fluoropyridine
A Senior Application Scientist's In-Depth Technical Guide to 2-Bromo-5-fluoropyridine
A Note on the Subject Compound: This guide focuses on the chemical intermediate 2-Bromo-5-fluoropyridine (CAS Number: 41404-58-4) . While the initial topic of interest was "2-Bromo-5-fluoropyridine-4-carbonitrile," extensive database searches did not yield a registered CAS number or substantial technical literature for this specific nitrile derivative. It is possible that this is a novel or less-common compound. Therefore, this guide addresses the closely related and well-documented precursor, 2-Bromo-5-fluoropyridine, which is a critical building block for further chemical synthesis.
Introduction: The Strategic Importance of 2-Bromo-5-fluoropyridine in Modern Chemistry
2-Bromo-5-fluoropyridine has emerged as a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1][2] Its utility stems from the unique electronic properties conferred by the pyridine ring, further modulated by the presence of both a bromine and a fluorine atom. This dual halogenation provides orthogonal reactivity, allowing for selective and diverse chemical transformations.[3] The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular scaffolds.[2][4] The fluorine atom, on the other hand, is a bioisostere for hydrogen that can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[3] Consequently, 2-Bromo-5-fluoropyridine is a sought-after intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and functional organic materials.[1][3] This guide provides an in-depth overview of its properties, synthesis, applications, and safe handling for researchers and professionals in drug development.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key properties of 2-Bromo-5-fluoropyridine are summarized in the table below.
| Property | Value | Source |
| CAS Number | 41404-58-4 | [1][2][5][6][7][8][9] |
| Molecular Formula | C5H3BrFN | [5][6][7] |
| Molecular Weight | 175.99 g/mol | [5][6] |
| Appearance | Light yellow crystal/solid | [1][4] |
| Melting Point | 30-31 °C (lit.) | [1][4][8][9][10] |
| Boiling Point | 80-83 °C at 44 mmHg (lit.) | [1][4][8][9][10] |
| SMILES | Fc1ccc(Br)nc1 | [9] |
| InChI Key | UODINHBLNPPDPD-UHFFFAOYSA-N | [9] |
Synthesis of 2-Bromo-5-fluoropyridine: A Step-by-Step Protocol
The synthesis of 2-Bromo-5-fluoropyridine is typically achieved via a Sandmeyer-type reaction starting from 2-Amino-5-fluoropyridine. The following protocol is a representative example of this transformation.
Experimental Protocol
Materials:
-
2-Amino-5-fluoropyridine
-
48% Hydrobromic acid (HBr)
-
Bromine (Br2)
-
Sodium nitrite (NaNO2)
-
32% Sodium hydroxide (NaOH) solution
-
Ether
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel
-
Dichloromethane
-
Pentane
Procedure:
-
In a reaction vessel cooled to 0-5 °C, add 2-Amino-5-fluoropyridine (6.5 g, 58 mmol) in batches to 48% hydrobromic acid (28.8 mL, 296 mmol).[10]
-
Prepare a solution of bromine (8.9 mL, 174 mmol) and sodium nitrite (10 g, 145 mmol) dissolved in 20 mL of water.
-
Slowly add the bromine-sodium nitrite solution dropwise to the reaction mixture while maintaining the temperature at 0-5 °C. Note the evolution of nitrogen gas.[10]
-
Stir the reaction mixture for 1 hour at 0-5 °C.
-
Quench the reaction with concentrated hydrochloric acid.[10]
-
Add 32% sodium hydroxide solution (50.5 mL, 0.55 mol) to the mixture and continue stirring for 20 minutes at room temperature.[10]
-
Extract the product with ether (3x).
-
Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.[10]
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a dichloromethane/pentane gradient to yield 2-bromo-5-fluoropyridine as a light yellow solid.[10]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Bromo-5-fluoropyridine.
Applications in Drug Discovery and Materials Science
2-Bromo-5-fluoropyridine is a versatile intermediate with broad applications, primarily driven by its utility in palladium-catalyzed cross-coupling reactions.[2]
Suzuki-Miyaura Coupling Reactions
The bromine atom at the 2-position of the pyridine ring is readily displaced in Suzuki-Miyaura coupling reactions, allowing for the introduction of various aryl and heteroaryl groups. This is a cornerstone of modern medicinal chemistry for the construction of biaryl structures, which are common motifs in biologically active molecules. For instance, 2-Bromo-5-fluoropyridine can be reacted with phenylboronic acid or p-tolylboronic acid to synthesize 5-fluoro-2-phenylpyridine and 5-fluoro-2-(p-tolyl)pyridine, respectively.[4][5][10] These reactions are fundamental in creating libraries of compounds for drug screening.
Synthesis of Biologically Active Compounds
This building block is used in the synthesis of mGluR5 antagonists, which are being investigated for the treatment of neuropathic pain.[4][10] It is also employed in the development of antiviral, anticancer, and anti-inflammatory agents.[3] The incorporation of the fluoropyridine moiety can enhance the pharmacokinetic properties of these drug candidates.[3]
Materials Science
Beyond pharmaceuticals, 2-Bromo-5-fluoropyridine is utilized in the synthesis of specialty polymers and functionalized organic materials.[3] The fluorinated pyridine core can impart desirable properties such as thermal stability and hydrophobicity to these materials.[11]
Reaction Pathway Diagram
Caption: Key synthetic transformations involving 2-Bromo-5-fluoropyridine.
Safety and Handling
2-Bromo-5-fluoropyridine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[12]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[12] Causes skin and serious eye irritation.[12] May cause respiratory irritation.[12]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[12] A dust mask (type N95 or equivalent) is recommended.[5]
-
Handling: Avoid contact with skin, eyes, and clothing.[12] Do not eat, drink, or smoke when using this product.[12] Wash hands thoroughly after handling.[12]
-
Storage: Store in a cool, well-ventilated place.[1] Keep containers tightly closed.[3][12][13]
-
Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[12] Wear appropriate PPE during cleanup.[12]
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[13][14]
References
- 2-Bromo-5-fluoropyridine - Apollo Scientific. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).
- 2-Bromo-5-fluoro-4-pyridinecarbonitrile | C6H2BrFN | CID 75481745. (n.d.).
- 2-Bromo-5-fluoropyridine 97 41404-58-4. (n.d.).
- 41404-58-4 | 2-Bromo-5-fluoropyridine. (n.d.).
- 2-Bromo-5-fluoropyridine - Safety Data Sheet. (2025, July 26).
- SAFETY DATA SHEET - Fisher Scientific. (2024, March 29).
- 2-Bromo-5-fluoropyridine | 41404-58-4. (2025, July 24).
- 41404-58-4|2-Bromo-5-fluoropyridine|BLD Pharm. (n.d.).
- 2-Bromo-5-fluoropyridine CAS:41404-58-4 C5H3BrFN. (n.d.).
- 2-Bromo-5-fluoropyridine丨CAS 41404-58-4. (n.d.).
- 2-bromo-5-fluoropyridine CAS 41404-58-4. (n.d.).
- 2-Bromo-5-fluoropyridine 41404-58-4. (n.d.). Retrieved from 3-Methyl-1-butene, 5-Chloro-1-indanone Exporter.
- Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility. (n.d.).
- 2-Bromo-4-fluoropyridine synthesis. (n.d.).
- 2-Bromo-5-fluoropyridine 97 41404-58-4 Properties. (n.d.).
- 2-Bromo-5-fluoropyridine | 41404-58-4. (n.d.). Retrieved from Tokyo Chemical Industry (India) Pvt. Ltd.
- Preparation method of fluoropyridine compounds. (2013).
- Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and M
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